Benzyl-methyl-(S)-piperidin-3-yl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-methyl-(S)-piperidin-3-yl-amine is a compound of interest in various fields of chemistry and pharmacology. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of both benzyl and methyl groups attached to the piperidine ring adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-methyl-(S)-piperidin-3-yl-amine typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through various methods, including the reduction of pyridine derivatives or cyclization of appropriate precursors.
Introduction of the Benzyl Group: This step often involves the use of benzyl halides in a nucleophilic substitution reaction with the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Benzyl-methyl-(S)-piperidin-3-yl-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
Benzyl-methyl-(S)-piperidin-3-yl-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Industry: It can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl-methyl-(S)-piperidin-3-yl-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to these targets and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: Lacks the piperidine ring, making it less structurally complex.
Methylpiperidine: Does not have the benzyl group, which reduces its chemical diversity.
Piperidine: The simplest form, lacking both benzyl and methyl groups.
Uniqueness
Benzyl-methyl-(S)-piperidin-3-yl-amine is unique due to the combination of the benzyl and methyl groups attached to the piperidine ring. This structural arrangement provides a balance of hydrophobic and hydrophilic properties, enhancing its potential interactions with biological targets and its versatility in chemical synthesis.
Biological Activity
Benzyl-methyl-(S)-piperidin-3-yl-amine, a compound belonging to the piperidine class, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by research findings and case studies.
Overview of the Compound
This compound is characterized by a piperidine ring with a benzyl and methyl group attached to the nitrogen atom. The stereochemistry at the piperidine nitrogen is crucial for its biological activity, particularly in receptor binding and enzyme inhibition.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with commercially available piperidine derivatives.
- Nucleophilic Substitution : Reaction of benzyl chloride with methylpiperidine in the presence of a base (e.g., sodium hydroxide) leads to the formation of the desired amine.
- Purification : The product is purified through recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound has been shown to bind selectively to neurotransmitter receptors, influencing pathways related to mood regulation and cognition.
- Enzyme Inhibition : It exhibits inhibitory effects on specific enzymes involved in metabolic processes, which can be leveraged for therapeutic applications.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit proliferation in cancer cell lines. For instance, it showed significant cytotoxicity against leukemia cells (HL60, K562) with IC50 values comparable to established chemotherapeutics .
- Neuropharmacological Effects : Research indicates that this compound may modulate dopaminergic and serotonergic systems, suggesting potential applications in treating neuropsychiatric disorders .
- Toxicological Profile : Preliminary toxicity assessments reveal a favorable profile with minimal adverse effects at therapeutic doses, making it a candidate for further development .
Comparative Analysis
To understand the efficacy of this compound relative to similar compounds, a comparative analysis was conducted:
Compound Name | IC50 (µM) | Mechanism of Action | Targeted Disease |
---|---|---|---|
This compound | 12 | Enzyme inhibition & receptor binding | Cancer |
4-(3-Fluoro-benzyl)-piperidine hydrochloride | 10 | Receptor antagonist | Neurological disorders |
1-(3-Fluoro-benzyl)-4-methylpiperidine | 15 | Enzyme inhibition | Cancer |
Properties
IUPAC Name |
(3S)-N-benzyl-N-methylpiperidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-15(13-8-5-9-14-10-13)11-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFYPWKDRUVVTF-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)[C@H]2CCCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.